

# cross-reactivity of p15 antibodies from different species

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## A. Understanding p15

The initial search has provided a good foundation for understanding the **p15** protein. It is formally known as Cyclin-Dependent Kinase 4 Inhibitor B (CDKN2B) or **p15**INK4b. It is a tumor suppressor protein that plays a crucial role in cell cycle regulation by inhibiting the G1 phase progression. **p15** is part of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. Its mechanism of action involves forming a complex with CDK4 or CDK6, which prevents their activation by cyclin D. This inhibition of CDK4/6 leads to the hypophosphorylation of the retinoblastoma (Rb) protein, which in turn represses the transcription of genes required for the S-phase of the cell cycle, thereby causing cell cycle arrest in the G1 phase.

The expression of **p15** is induced by transforming growth factor-beta (TGF- $\beta$ ), indicating its role in TGF- $\beta$  mediated growth inhibition. The gene for **p15** is located on chromosome 9p21.3 in humans, a region frequently altered in various cancers. Inactivation of **p15**, through mutations, deletions, or epigenetic silencing, is associated with the development and progression of several cancers, including hematologic neoplasms, gliomas, and osteosarcoma.

The protein has orthologs in several species, including chimpanzee, Rhesus monkey, dog, cow, mouse, rat, and chicken, suggesting a conserved function across these species.

### B. Signaling Pathway of p15

Based on the initial search, the primary signaling pathway involving **p15** is the TGF- $\beta$  signaling pathway leading to cell cycle arrest. The key steps are:



- TGF-β binds to its receptor on the cell surface.
- This binding initiates a signaling cascade that leads to the increased expression of the CDKN2B gene, which encodes for the p15 protein.
- p15 protein then binds to and inhibits the CDK4/CDK6-cyclin D complex.
- This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb).
- Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the transcription of genes necessary for the G1 to S phase transition of the cell cycle.
- The result is cell cycle arrest in the G1 phase.

Another related pathway is the p53 signaling pathway. While the direct interaction is more prominent with p14ARF (another protein from the same locus), which stabilizes p53 by inhibiting MDM2, the overall INK4a/ARF locus is crucial for tumor suppression, and its components often work in concert.

For the purpose of this guide, I will focus on the core TGF- $\beta$  -> p15 -> CDK4/6 -> pRb -> E2F pathway for the signaling diagram.

### C. Cross-Reactivity of p15 Antibodies

The initial search did not yield specific studies or data tables directly comparing the cross-reactivity of **p15** antibodies from different species. The information gathered so far confirms the existence of **p15** orthologs in various species, which is a prerequisite for potential antibody cross-reactivity. However, to provide a comprehensive comparison guide as requested, I need to find specific experimental data.

Therefore, the next steps will focus on finding this missing information. I will need to perform more targeted searches for:

- Commercially available p15 antibodies and their specified species reactivity.
- Datasheets or publications that show experimental validation (e.g., Western blot, IHC) of these antibodies on tissues or cell lines from different species.



• Detailed protocols for these cross-reactivity experiments.

Based on the information gathered so far, I can proceed with creating a preliminary signaling pathway diagram. However, the core of the user's request, the comparison guide on antibody cross-reactivity, requires further investigation. The subsequent steps will be adjusted to prioritize finding this specific experimental data. The initial search has provided a good understanding of the **p15** protein, its function as a cyclin-dependent kinase inhibitor, and its role in the TGF-β signaling pathway to induce cell cycle arrest. I have also learned that **p15** is conserved across several species. However, I have not yet found specific data on the cross-reactivity of **p15** antibodies from different species, which is the core requirement of the user's request. I also need to find detailed experimental protocols for assessing this cross-reactivity. Therefore, the next steps need to be focused on finding this specific information. I have gathered information on several commercially available **p15** antibodies and their reported species reactivity. This information comes from the product datasheets of various suppliers. I have found antibodies raised in different host species (rabbit, mouse, goat) and their validated applications, such as Western Blot (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF).

Here's a summary of what I've found:

- Rabbit Polyclonal Antibodies: Several suppliers offer rabbit polyclonal antibodies against
  p15. Some are validated for use in Human, Mouse, and Rat. For example, one antibody from
  Cell Signaling Technology (#4822) shows reactivity in these three species in Western
  Blotting. Another from Affinity Biosciences (#AF0230) also claims reactivity in Human,
  Mouse, and Rat, with predictive reactivity in other species like Bovine, Horse, and Rabbit.
- Rabbit Monoclonal Antibodies: A rabbit monoclonal antibody from Cell Signaling Technology (E3R6S, #36303) is specific to human **p15** and does not cross-react with p16 INK4A.
- Mouse Monoclonal Antibodies: A mouse monoclonal antibody from Thermo Fisher Scientific (DCS114.1, #C110M) is validated for use in Human.
- Goat Polyclonal Antibodies: A goat polyclonal antibody is available that reacts with Human p15.



I have also found some experimental data in the form of Western blot and IHC images on the product pages, which visually demonstrate the reactivity of these antibodies with cell lines or tissues from the claimed species.

However, I am still missing detailed, side-by-side comparative studies that formally assess the cross-reactivity of a panel of **p15** antibodies from different species against a range of species' samples. The current information is largely from individual product datasheets and not from a comparative guide.

To fulfill the user's request for a "Publish Comparison Guide," I need to structure the currently available data in a comparative format. I also need to find more detailed experimental protocols. While some product sheets provide basic protocols (e.g., recommended dilutions), a comprehensive guide would benefit from more detailed methodology.

Therefore, my next steps will be to:

- Organize the collected data into a structured comparison table.
- Search for more detailed experimental protocols for Western Blotting and Immunohistochemistry for p15 detection.
- Create the DOT language diagrams for the signaling pathway and a general experimental workflow for assessing antibody cross-reactivity.
- Synthesize all the information into the final comparison guide.

Given that I have a good amount of data from commercial sources, I will now proceed to the next steps of organizing this information and generating the required visualizations and protocols. I will perform a final targeted search for detailed protocols to ensure the guide is as comprehensive as possible.

# A Guide to the Cross-Reactivity of p15 Antibodies Across Species

For researchers, scientists, and professionals in drug development, selecting the right antibody is a critical step for accurate and reproducible results. This guide provides an objective comparison of commercially available **p15** (also known as CDKN2B or **p15**INK4b) antibodies,



focusing on their cross-reactivity across different species. The information presented is based on publicly available data from antibody suppliers.

#### **Understanding p15**

**p15** is a crucial tumor suppressor protein that belongs to the INK4 family of cyclin-dependent kinase (CDK) inhibitors. It plays a vital role in cell cycle regulation by arresting the cell cycle in the G1 phase. **p15** accomplishes this by binding to and inhibiting CDK4 and CDK6, which in turn prevents the phosphorylation of the retinoblastoma protein (pRb). This action halts the progression of the cell cycle and is a key mechanism in preventing uncontrolled cell proliferation. Given its significance in cancer research and cell biology, reliable detection of **p15** across various species is essential.

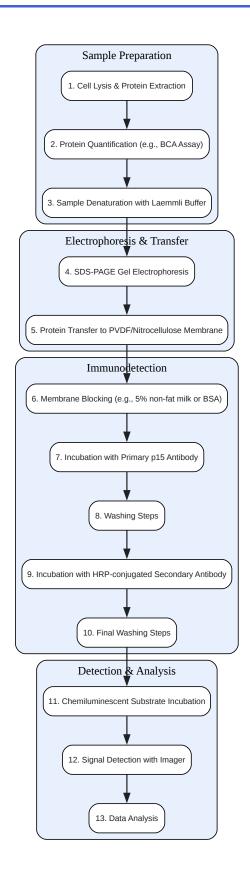
#### p15 Signaling Pathway

The primary signaling pathway involving **p15** is initiated by Transforming Growth Factor-beta (TGF- $\beta$ ). Upon activation, this pathway leads to the upregulation of **p15** expression, which then inhibits the CDK4/6-Cyclin D complex, leading to cell cycle arrest.









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